Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives vs. Clinical Standards
Derivatives of 3,4-dimethoxybenzohydrazide demonstrated antimicrobial activity that, in specific cases, equals or exceeds that of clinical reference standards. Compound 4h, an indolyl-substituted derivative, exhibited an MIC of 12.07 µM against S. typhi, which is 1.2-fold more potent (lower MIC) than ceftriaxone (MIC = 14.08 µM) [1]. Against S. aureus, the same derivative achieved an MIC of 5.88 µM, approaching the potency of ceftriaxone (MIC = 3.52 µM) [1]. Compound 4i, bearing a quinolinyl side chain, demonstrated an MIC of 11.64 µM against A. baumanii ATCC 19606 [1]. In terms of bactericidal activity, compound 4e achieved an MBC of 68.65 µM against E. coli, which is 1.6-fold more potent than ceftriaxone (MBC = 112.70 µM) [2]. This evidence establishes that the 3,4-dimethoxybenzohydrazide scaffold enables the generation of derivatives with clinically competitive antimicrobial activity, a property not inherent to unsubstituted benzohydrazide scaffolds.
| Evidence Dimension | Antimicrobial potency (MIC) |
|---|---|
| Target Compound Data | Compound 4h: MIC = 12.07 µM (S. typhi); MIC = 5.88 µM (S. aureus) |
| Comparator Or Baseline | Ceftriaxone: MIC = 14.08 µM (S. typhi); MIC = 3.52 µM (S. aureus) |
| Quantified Difference | Compound 4h shows 1.2-fold lower MIC vs. S. typhi (12.07 vs. 14.08 µM); MIC vs. S. aureus is within 1.7-fold of ceftriaxone |
| Conditions | In vitro minimal inhibitory concentration assay; tested against S. typhi and S. aureus ATCC strains |
Why This Matters
For antimicrobial discovery programs, the 3,4-dimethoxybenzohydrazide scaffold provides a starting point for derivatives that can achieve MIC values competitive with or superior to clinical antibiotics against specific pathogens, a feature not generalizable to all benzohydrazide analogs.
- [1] Ezz Eldin RR, Saleh MA, Alotaibi MH, et al. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. J Enzyme Inhib Med Chem. 2022;37(1):1085-1111. Table 3: MIC values. View Source
- [2] Ezz Eldin RR, Saleh MA, Alotaibi MH, et al. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. J Enzyme Inhib Med Chem. 2022;37(1):1085-1111. Table 4: MBC values. View Source
